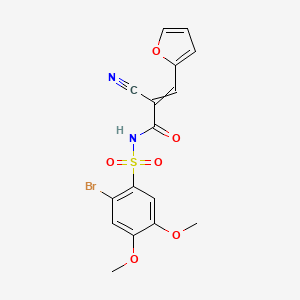
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13BrN2O6S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H13BrN2O6S and a molecular weight of 441.25 g/mol. Its structure includes a brominated dimethoxybenzene sulfonyl group, a cyano group, and a furan moiety, which contribute to its reactivity and biological properties .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN2O6S |
| Molecular Weight | 441.25 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes and proteins, altering their activity through several mechanisms:
- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes involved in critical metabolic pathways.
- Protein Binding : The compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their functional dynamics.
- Reactive Intermediates : The presence of the cyano group may lead to the formation of reactive intermediates that can modify biomolecules.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant growth inhibition in human breast cancer (MCF-7) cells .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations reveal that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O6S/c1-23-13-7-12(17)15(8-14(13)24-2)26(21,22)19-16(20)10(9-18)6-11-4-3-5-25-11/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZOUNBIHPWQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













